N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine
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Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptide bonds without unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. One common method is the use of the fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group and the methylation of the thiol group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol group.
Substitution: Exposure of the free amino group for peptide bond formation.
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein structure and function.
Medicine: Developing peptide-based drugs.
Industry: Manufacturing of synthetic peptides for various applications.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The methylated thiol group ensures stability and prevents oxidation during synthesis. The compound’s molecular targets include enzymes involved in peptide bond formation and pathways related to protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methoxy-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-valine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threoninate .
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is unique due to its dual protection of both the amino and thiol groups, making it highly stable and versatile for various synthetic applications. Its specific structure allows for precise control during peptide synthesis, reducing the risk of side reactions and increasing the yield of the desired product .
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 |
InChI Key |
GHJZJWOYPATEAL-SFHVURJKSA-N |
Isomeric SMILES |
CN([C@@H](CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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